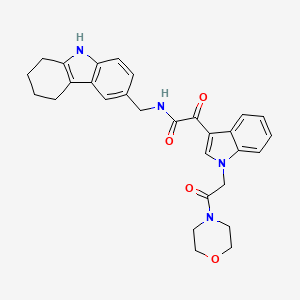

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is an organic compound characterized by its complex structure, which features morpholine, indole, and carbazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials usually include commercially available precursors such as 1H-indole-3-carboxaldehyde, morpholine, and 2,3,4,9-tetrahydro-1H-carbazole.

Formation of 2-(2-morpholino-2-oxoethyl)-1H-indole: : This is achieved by reacting 1H-indole-3-carboxaldehyde with morpholine under acidic conditions to form the indole-morpholine derivative.

Coupling with 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide: : This involves the coupling of the indole derivative with the tetrahydrocarbazole-containing acetamide under appropriate condensation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the process can be optimized for scale, focusing on high yield and purity. Process parameters such as temperature, pressure, and solvent selection are finely tuned to ensure optimal reaction conditions. Batch and continuous production methods are evaluated for efficiency, with continuous production often being preferred due to its scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of reactions:

Oxidation: : It can be oxidized to form higher oxidation state derivatives.

Reduction: : Reduction can lead to hydrogenation of double bonds within the structure.

Substitution: : The indole and morpholine rings are susceptible to substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

Substitution: : Electrophilic substitution can be facilitated using reagents like sulfonyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products from these reactions include derivatives with modified electronic properties, which may impact the compound's bioactivity and chemical behavior.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in materials science.

Biology

In biology, it is explored for its potential interactions with biological macromolecules. Studies focus on its binding affinity to enzymes and receptors, which could lead to the development of new bioactive compounds.

Medicine

In medicine, researchers investigate its pharmacological properties. The compound’s structural features suggest it may possess anti-cancer, anti-inflammatory, or neuroprotective activities, although more studies are needed to confirm these hypotheses.

Industry

Industrially, it may be used in the development of novel polymers or as a precursor for manufacturing specialty chemicals with unique properties.

Mécanisme D'action

The precise mechanism of action of this compound in biological systems can vary, but it likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can alter biochemical pathways, leading to the observed effects. The compound's structural features allow it to fit into binding pockets on proteins or nucleic acids, modifying their function.

Comparaison Avec Des Composés Similaires

Uniqueness

What sets 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide apart from similar compounds is the combination of morpholine, indole, and carbazole moieties. This unique structure imparts distinct electronic and steric properties that can affect its reactivity and interactions with other molecules.

List of Similar Compounds

2-(1H-indol-3-yl)-2-oxoacetamide derivatives: : These compounds share the indole-oxoacetamide backbone but lack the morpholine and carbazole groups.

Morpholine derivatives: : Compounds like 4-morpholino-2-oxo-1H-indole, which also feature a morpholine ring but with different substituents.

Carbazole derivatives: : These include compounds such as 2,3,4,9-tetrahydro-1H-carbazole itself, which lacks the indole and acetamide functional groups.

Activité Biologique

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide , a complex organic molecule featuring an indole core and various functional groups, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H30N4O5, with a molecular weight of approximately 442.5 g/mol. Its structure includes:

- An indole moiety

- A morpholino group

- An acetamide functional group

These structural features suggest diverse interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation. For instance:

- In vitro studies have shown that derivatives of indole compounds often display cytotoxic effects against various cancer cell lines, including ovarian cancer and breast cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that indole derivatives can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways.

Study 1: Anticancer Activity

In a study examining various indole derivatives, it was found that compounds similar to our target molecule displayed IC50 values below 10 µM against A549 lung adenocarcinoma cells. This indicates potent anticancer activity, suggesting that structural modifications can enhance efficacy .

Study 2: Anti-inflammatory Potential

Another research effort focused on the anti-inflammatory effects of indole-based compounds. The results indicated that certain derivatives could significantly reduce TNF-alpha levels in human macrophages, showcasing their potential as anti-inflammatory agents .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O4/c34-27(32-11-13-37-14-12-32)18-33-17-23(21-6-2-4-8-26(21)33)28(35)29(36)30-16-19-9-10-25-22(15-19)20-5-1-3-7-24(20)31-25/h2,4,6,8-10,15,17,31H,1,3,5,7,11-14,16,18H2,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIHPGAHODJQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CN(C5=CC=CC=C54)CC(=O)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.